2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHDDNJNIDKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups on the dichlorophenyl ring.
Scientific Research Applications
Synthetic Chemistry
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore diverse synthetic pathways leading to novel compounds with potential applications in pharmaceuticals and materials science .
The compound has been investigated for various biological activities , including:
- Antimicrobial Properties : In vitro studies demonstrate efficacy against multiple bacterial strains, indicating potential use in developing new antimicrobial agents .
- Enzyme Inhibition : Research shows that it can inhibit key enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This property aligns it with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting therapeutic potential in pain management .
Pharmacology
The pharmacological profile of this compound includes:
- Cytotoxic Activity : Studies indicate significant inhibition of cell proliferation in various cancer cell lines, positioning it as a candidate for cancer therapy .
- Anti-inflammatory Effects : The compound exhibits the ability to reduce pro-inflammatory cytokines in vitro, further supporting its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as an anticancer agent .
- Inflammation Model : In murine models induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Oxo-butanenitrile Derivatives
Key Observations:
Substituent Effects: Chlorine vs. Methoxy: The 2,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in , which is electron-donating. This difference influences reactivity in nucleophilic additions or cyclization reactions. Fluorine vs.
Functional Group Impact :
- Nitrile vs. Ester : The nitrile group in the target compound enables transformations into amines or carboxylic acids, whereas the ester in is more susceptible to hydrolysis, limiting its utility in aqueous environments.
Crystal Packing :
- The V-shaped configuration and roof-like crystal structure observed in (4-chlorophenyl analog) suggest similar packing behavior in the target compound, which could affect solubility and melting points.
Biological Activity
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is a synthetic organic compound with significant potential in various biological applications. This compound belongs to the class of nitriles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.18 g/mol. The structure features a nitrile group (-C≡N) attached to a butane backbone, which is further substituted with a dichlorophenyl and a phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.18 g/mol |
| CAS Number | 344280-16-6 |
| Purity | >90% |
Antimicrobial Activity
Research indicates that compounds containing nitrile groups often exhibit antimicrobial properties. For instance, studies have shown that related nitriles can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against different microbial strains has been investigated, revealing promising results.
Case Study: Antimicrobial Efficacy
A study conducted by Yang et al. (2010) evaluated the antimicrobial activity of several nitrile derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Anti-inflammatory Properties
Nitriles have also been recognized for their anti-inflammatory effects. The compound's potential in reducing inflammation was assessed using in vitro models that simulate inflammatory conditions.
Research Findings:
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of nitriles have garnered attention due to their ability to induce apoptosis in cancer cells. Preliminary studies on the cytotoxic effects of this compound on various cancer cell lines have shown promising results.
Case Study: Cytotoxic Effects
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : Induction of cell cycle arrest suggests interaction with cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels leading to oxidative stress in cancer cells.
Q & A
Q. Which software packages are essential for refining crystallographic data of this compound?
Q. How can researchers design robust structure-activity relationship (SAR) studies for nitrile-containing analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
